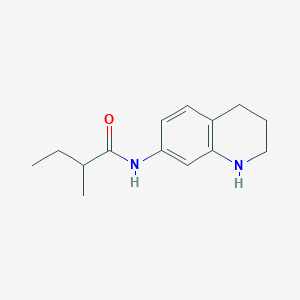
2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs play a crucial role in the development and progression of cancer by promoting the growth and survival of cancer cells. By inhibiting HDACs, 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide. One of the areas of research is the development of more potent analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.
Synthesemethoden
The synthesis of 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide involves the reaction of 5-methoxyanthranilic acid with thionyl chloride to form 5-methoxy-2-chlorobenzoic acid. The resulting compound is then reacted with 2-amino-3-bromothiophene in the presence of triethylamine to yield 2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S/c1-19-10-4-5-12(14)11(7-10)13(16)15-9-3-2-6-20(17,18)8-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOLVYVJUVDVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CCCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1,1-dioxothian-3-yl)-5-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)


![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)

![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)



![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
